molecular formula C9H9ClN2O3S B15132295 (2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride

(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride

Cat. No.: B15132295
M. Wt: 260.70 g/mol
InChI Key: HQXCAVDYGRHYMF-IZZDOVSWSA-N
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Description

(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride is a chemical compound with a complex structure that includes a sulfonylhydrazine group and an acetyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride typically involves the reaction of 4-methylbenzenesulfonylhydrazine with acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of an intermediate hydrazone, which is then converted to the final product through chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactive nature of acetyl chloride.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The acetyl chloride moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The sulfonylhydrazine group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Condensation Reactions: The compound can participate in condensation reactions with various nucleophiles, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reactions.

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonylhydrazone derivatives, while reactions with alcohols can produce esters.

Scientific Research Applications

(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into the compound’s derivatives has explored their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for specific applications.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For example, in biological systems, the compound’s derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]acetyl chloride
  • (2E)-2-[(4-nitrophenyl)sulfonylhydrazinylidene]acetyl chloride
  • (2E)-2-[(4-methoxyphenyl)sulfonylhydrazinylidene]acetyl chloride

Uniqueness

(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and the properties of its derivatives. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Properties

Molecular Formula

C9H9ClN2O3S

Molecular Weight

260.70 g/mol

IUPAC Name

(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride

InChI

InChI=1S/C9H9ClN2O3S/c1-7-2-4-8(5-3-7)16(14,15)12-11-6-9(10)13/h2-6,12H,1H3/b11-6+

InChI Key

HQXCAVDYGRHYMF-IZZDOVSWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(=O)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)Cl

Origin of Product

United States

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